1-Methoxy-4-methylpentan-3-one
Overview
Description
1-Methoxy-4-methylpentan-3-one is an organic compound with the molecular formula C7H14O2. It is a ketone with a methoxy group and a methyl group attached to the pentanone backbone.
Preparation Methods
1-Methoxy-4-methylpentan-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpentan-3-one with methanol in the presence of an acid catalyst. The reaction conditions typically include moderate temperatures and the use of a strong acid such as sulfuric acid to facilitate the formation of the methoxy group .
Industrial production methods may involve more complex processes, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. These methods ensure the large-scale production of this compound for various applications .
Chemical Reactions Analysis
1-Methoxy-4-methylpentan-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-Methoxy-4-methylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism by which 1-Methoxy-4-methylpentan-3-one exerts its effects involves interactions with specific molecular targets. For instance, in biochemical applications, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways depend on the specific context of its use .
Comparison with Similar Compounds
1-Methoxy-4-methylpentan-3-one can be compared with other similar compounds, such as:
Methyl isobutyl ketone (4-Methylpentan-2-one): Both compounds have similar structures but differ in the position of the methoxy group.
2-Pentanone: This compound lacks the methoxy and methyl groups, resulting in different reactivity and applications.
Diisobutyl ketone: Another related ketone with distinct structural features and uses.
Properties
IUPAC Name |
1-methoxy-4-methylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(8)4-5-9-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEKVRBSKXKONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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